Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)-
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Overview
Description
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- is a complex organic compound that features a benzenamine core with a sulfonyl group and a piperidinyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- typically involves multiple steps, starting with the preparation of the benzenamine core. The sulfonyl group is introduced through sulfonation reactions, while the piperidinyl propyl chain is attached via nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over reaction parameters, leading to efficient production processes.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzenamine core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups are used in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the piperidinyl propyl chain enhances binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(phenylmethyl)-
- Benzenamine, 4-propyl-
Uniqueness
Benzenamine, 4-((3-(4-(phenylmethyl)-1-piperidinyl)propyl)sulfonyl)- is unique due to its combination of a sulfonyl group and a piperidinyl propyl chain, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
115041-58-2 |
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Molecular Formula |
C21H28N2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[3-(4-benzylpiperidin-1-yl)propylsulfonyl]aniline |
InChI |
InChI=1S/C21H28N2O2S/c22-20-7-9-21(10-8-20)26(24,25)16-4-13-23-14-11-19(12-15-23)17-18-5-2-1-3-6-18/h1-3,5-10,19H,4,11-17,22H2 |
InChI Key |
FARGCLDVEOBPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCS(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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